molecular formula C17H16N2O3 B2731438 Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate CAS No. 921914-57-0

Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Cat. No. B2731438
CAS RN: 921914-57-0
M. Wt: 296.326
InChI Key: HHQNHORIBSNMGN-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a chemical compound with the following structure: !Compound Structure). It belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs), which are important natural and synthetic compounds known for their diverse biological activities . THIQs have been studied extensively due to their potential therapeutic applications.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Metal-Free C−C Bond Cleavage : A versatile protocol involving metal-free C−C bond cleavage has been described for synthesizing 1,4-benzoquinone linked N-formyl amides/sulfonamides/carbamates. This protocol showcases the application of Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate in the synthesis of compounds with antioxidant activity and fluorescent properties (Ramya et al., 2017).
  • Acetic Acid Promoted Metal-Free Aerobic Carbon-Carbon Bond Forming Reactions : The oxidative functionalization of the benzylic C-H bonds in tetrahydroisoquinolines demonstrates the utility of Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate in facilitating C-C bond formation under metal-free conditions (Ueda, Yoshida, & Tokuyama, 2014).

Medicinal Chemistry Applications

  • Acetylcholinesterase Inhibitors : Carbamic acid esters derived from quinolin-6-ol and 1-substituted 1,2,3,4-tetrahydroquinolin-6-ols, related to Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, have been identified as novel inhibitors of acetylcholinesterase. These compounds have shown potential in cognitive improvement comparable to standard Alzheimer's disease drugs (Decker, 2007).
  • Antitumor Activity : Novel 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, were synthesized and evaluated for their antitumor activity. Some derivatives showed significant broad-spectrum antitumor activity, underlining the chemical's potential in cancer research (Al-Suwaidan et al., 2016).

Material Science

  • Electroluminescent Materials : Carbazole derivatives, which can be synthesized using processes involving Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, have been identified as potential electroluminescent materials for use in light-emitting diodes (LEDs). These compounds exhibit high glass transition temperatures and thermal decomposition temperatures, making them suitable for high-temperature applications in OLEDs and other electronic devices (Thomas et al., 2001).

properties

IUPAC Name

benzyl N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16-9-6-13-10-14(7-8-15(13)19-16)18-17(21)22-11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQNHORIBSNMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

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